Bicyclo[2.2.1]hept-2-ene,2-methoxy-
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Overview
Description
Bicyclo[2.2.1]hept-2-ene,2-methoxy- is a chemical compound with the molecular formula C8H12O. It is a derivative of norbornene, a bicyclic hydrocarbon. The compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused to a five-membered ring. The presence of a methoxy group at the second position of the hept-2-ene ring adds to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-2-ene,2-methoxy- typically involves the methoxylation of norbornene derivatives. One common method is the reaction of norbornene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the methoxy-substituted product .
Industrial Production Methods
Industrial production of Bicyclo[2.2.1]hept-2-ene,2-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene,2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst at room temperature.
Substitution: Nucleophiles such as sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene,2-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-2-ene,2-methoxy- involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can affect the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(2.2.1)hept-2-ene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Bicyclo(2.2.1)hept-2-ene, 2-methyl-: Contains a methyl group instead of a methoxy group, leading to variations in polarity and reactivity.
Bicyclo(2.2.1)hept-2-ene, 2-hydroxy-: Features a hydroxy group, which significantly alters its chemical behavior compared to the methoxy derivative
Uniqueness
Bicyclo[2.2.1]hept-2-ene,2-methoxy- is unique due to the presence of the methoxy group, which imparts specific chemical properties such as increased polarity and the ability to participate in hydrogen bonding. These characteristics distinguish it from other similar compounds and make it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-methoxybicyclo[2.2.1]hept-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-9-8-5-6-2-3-7(8)4-6/h5-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISDNYRVIVJFSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2CCC1C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938067 |
Source
|
Record name | 2-Methoxybicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17190-90-8 |
Source
|
Record name | Bicyclo(2.2.1)hept-2-ene, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017190908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxybicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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